molecular formula C19H13NO6 B5001067 5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone

5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone

Cat. No. B5001067
M. Wt: 351.3 g/mol
InChI Key: HZSJUYVWTOLHAA-NSIKDUERSA-N
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Description

5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone, also known as MDBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone is not fully understood. However, studies suggest that this compound may exert its biological effects through the modulation of various signaling pathways and enzymes such as NF-κB, COX-2, and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as inhibition of inflammation, induction of apoptosis, and modulation of oxidative stress. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further investigation.

Advantages and Limitations for Lab Experiments

5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several potential future directions for the study of 5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone. In medicine, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. In agriculture, more research is needed to evaluate the efficacy and safety of this compound as a plant growth regulator and pesticide. In materials science, further investigation is needed to explore the potential use of this compound in the development of organic electronic devices.

Synthesis Methods

5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 4-methylacetophenone with 6-nitro-1,3-benzodioxole-5-carboxaldehyde, followed by cyclization to form the furanone ring. The resulting compound can be purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In agriculture, this compound has been studied for its potential use as a plant growth regulator and pesticide. In materials science, this compound has been investigated for its potential use in the development of organic electronic devices.

properties

IUPAC Name

(3Z)-5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO6/c1-11-2-4-12(5-3-11)16-8-14(19(21)26-16)6-13-7-17-18(25-10-24-17)9-15(13)20(22)23/h2-9H,10H2,1H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSJUYVWTOLHAA-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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